molecular formula C23H19N3O2S2 B2563738 N-[2-(4-phenoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(thiophen-2-yl)acetamide CAS No. 476459-51-5

N-[2-(4-phenoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(thiophen-2-yl)acetamide

Cat. No.: B2563738
CAS No.: 476459-51-5
M. Wt: 433.54
InChI Key: QILHLKMWMZAKCU-UHFFFAOYSA-N
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Description

The compound N-[2-(4-phenoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(thiophen-2-yl)acetamide is a heterocyclic acetamide derivative featuring a thieno[3,4-c]pyrazole core substituted with a phenoxyphenyl group and a thiophen-2-yl acetamide side chain.

Properties

IUPAC Name

N-[2-(4-phenoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O2S2/c27-22(13-19-7-4-12-30-19)24-23-20-14-29-15-21(20)25-26(23)16-8-10-18(11-9-16)28-17-5-2-1-3-6-17/h1-12H,13-15H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QILHLKMWMZAKCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)OC4=CC=CC=C4)NC(=O)CC5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-phenoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(thiophen-2-yl)acetamide typically involves multi-step organic reactions. The key steps include:

    Formation of the Thienopyrazole Core: This is usually achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Phenoxyphenyl Group: This step involves the coupling of the phenoxyphenyl moiety to the thienopyrazole core, often using palladium-catalyzed cross-coupling reactions.

    Attachment of the Thiophen-2-yl Acetamide Group: This final step involves the acylation of the intermediate compound with thiophen-2-yl acetamide under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-phenoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of N-[2-(4-phenoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(thiophen-2-yl)acetamide involves multiple steps, typically starting from commercially available precursors. The compound features a thieno[3,4-c]pyrazole core, which is known for its diverse biological activities. The incorporation of phenoxy and thiophenyl groups enhances its solubility and biological profile.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing the thieno[3,4-c]pyrazole moiety. For instance, derivatives of this compound have been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects. In vitro studies indicate that these compounds can inhibit cell proliferation in human hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cell lines when compared to standard chemotherapeutics like cisplatin .

Antimicrobial Activity

Compounds with similar structural frameworks have also shown promising antimicrobial activity. For example, derivatives containing thiophene and thiazole rings have been reported to possess antibacterial and antifungal properties . The mechanism of action often involves disruption of microbial cell membranes or interference with metabolic pathways.

Anti-inflammatory Effects

The anti-inflammatory potential of thieno[3,4-c]pyrazole derivatives is another area of interest. These compounds may inhibit pro-inflammatory cytokines or enzymes involved in inflammatory responses . This activity could be beneficial in treating conditions such as arthritis or other inflammatory diseases.

Case Study 1: Antitumor Evaluation

In a notable study, a series of thieno[3,4-c]pyrazole derivatives were synthesized and evaluated for their antitumor activity. The results indicated that certain modifications to the chemical structure significantly enhanced their inhibitory effects on cancer cell lines . The study utilized various assays to quantify cell viability and apoptosis rates.

Case Study 2: Molecular Docking Studies

Molecular docking studies have been employed to explore the binding interactions of this compound with target proteins such as dihydrofolate reductase (DHFR). These studies help elucidate the compound's mechanism of action at the molecular level and guide further modifications for improved efficacy .

Comparative Analysis of Biological Activities

Activity Mechanism Cell Lines Tested Reference
AnticancerInhibition of proliferationHepG-2, A-549
AntimicrobialDisruption of cell membranesVarious bacterial strains
Anti-inflammatoryInhibition of cytokinesIn vitro models

Mechanism of Action

The mechanism of action of N-[2-(4-phenoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, leading to changes in cellular processes.

    Receptor Binding: The compound may bind to specific receptors on the cell surface, triggering a cascade of intracellular events.

    Signal Transduction Pathways: The compound may modulate signal transduction pathways, affecting gene expression and cellular behavior.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural and Functional Comparisons
Compound Name Core Structure Key Substituents Physicochemical Properties Biological Activity Reference
Target Compound Thieno[3,4-c]pyrazole Phenoxyphenyl, thiophen-2-yl High aromaticity, moderate solubility Potential CNS/kinase activity N/A
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Arylacetamide Dichlorophenyl, thiazol-2-yl Crystalline, N–H⋯N H-bonding Antimicrobial
N-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-{[3-(4-methylphenyl)-4-oxo-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide Thieno[3,2-d]pyrimidine Methylphenyl, sulfanyl, thiadiazole Lipophilic, moderate solubility Anticancer (database-listed)
(S)-N-[5-[1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]thieno[3,4-c]pyrrole-1-yl]acetamide Thieno[3,4-c]pyrrole Ethoxy/methoxyphenyl, methylsulfonyl High metabolic stability Kinase inhibition

Key Findings from Comparative Analysis

Core Heterocyclic Systems: The thieno[3,4-c]pyrazole core in the target compound is structurally distinct from thieno[3,2-d]pyrimidine () and thieno[3,4-c]pyrrole (). Thiophen-2-yl vs. Thiazol-2-yl/Thiadiazole: The thiophene substituent in the target compound may improve π-π interactions in hydrophobic binding pockets compared to thiazole or thiadiazole groups, which are more electronegative and polar .

Substituent Impact: Phenoxyphenyl Group: The bulky phenoxyphenyl moiety in the target compound likely enhances selectivity for larger binding sites (e.g., kinases) compared to smaller substituents like dichlorophenyl () or methylphenyl (). Electron-Withdrawing Groups: Compounds with dichlorophenyl () or sulfonyl groups () exhibit higher antimicrobial or metabolic stability, respectively. The absence of such groups in the target compound suggests a different pharmacokinetic profile.

Crystallinity and Solubility: The crystalline nature of dichlorophenyl-thiazole acetamide () contrasts with the target compound’s predicted moderate solubility due to its nonpolar phenoxyphenyl group. Thiadiazole-containing analogs () show lipophilicity, which may limit bioavailability compared to the target’s balanced aromatic/thiophene system.

Biological Activity

N-[2-(4-phenoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(thiophen-2-yl)acetamide is a complex heterocyclic compound that has garnered attention in scientific research for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological assays, and comparisons with related compounds.

Chemical Structure and Properties

The compound features a unique structural arrangement combining a thieno[3,4-c]pyrazole core with phenoxy and thiophenyl substituents. Its molecular formula is C24H18N3O2SC_{24}H_{18}N_3O_2S, and it has a molecular weight of approximately 426.55 g/mol. The presence of multiple aromatic rings contributes to its potential interactions with biological targets.

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, potentially affecting pathways related to cancer progression or microbial resistance.
  • Receptor Interaction : It may interact with various receptors, modulating their activity and influencing downstream signaling pathways.
  • Antimicrobial Activity : Preliminary studies suggest that similar compounds exhibit antimicrobial properties, which could be relevant for this compound as well.

Antimicrobial Activity

Research indicates that derivatives of thieno[3,4-c]pyrazole compounds often demonstrate significant antimicrobial properties. For instance:

  • In vitro Studies : Compounds structurally related to this compound have shown activity against various pathogens including Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 0.008 to 0.046 μg/mL .

Anticancer Activity

Several studies have explored the anticancer potential of thieno[3,4-c]pyrazole derivatives:

  • Cell Line Studies : In studies involving different cancer cell lines, compounds with similar structures demonstrated IC50 values indicating effective inhibition of cell proliferation . For example, some derivatives exhibited IC50 values as low as 1.0 μM against specific cancer types.

Comparative Analysis

A comparative analysis of this compound with other known compounds reveals insights into its relative efficacy:

Compound NameStructure TypeMIC/IC50 ValueTarget Organism/Cancer
Compound AThieno[3,4-c]pyrazole0.008 μg/mLStaphylococcus aureus
Compound BPyrazole derivative1.0 μMCancer Cell Lines
N-[...]-acetamideThis compoundTBDTBD

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of various thieno[3,4-c]pyrazole derivatives, one compound demonstrated significant activity against Candida albicans, with MIC values indicating effectiveness comparable to standard antifungal agents . This suggests that this compound could possess similar properties.

Case Study 2: Anticancer Potential

A recent investigation into the anticancer activities of pyrazole derivatives highlighted that some compounds led to apoptosis in cancer cell lines at concentrations as low as 10 μM . Given the structural similarities with N-[...]-acetamide, further exploration could validate its potential in cancer therapy.

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